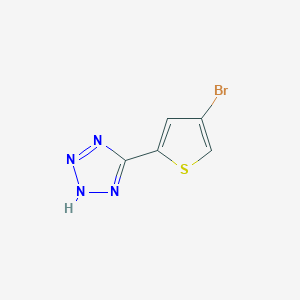![molecular formula C14H16ClNO4 B7578796 1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578796.png)
1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid, also known as CPAC, is a chemical compound that has been extensively studied for its potential use in scientific research. CPAC is a derivative of the amino acid proline and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in a variety of biological processes. This compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to improve glucose tolerance in animal models of diabetes. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid for lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the identification of the specific targets of this compound in biological systems. Additionally, this compound could be studied for its potential use in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis. Finally, this compound could be studied for its potential use in the development of new materials with unique properties.
Conclusion:
In conclusion, this compound is a promising compound for scientific research with potential applications in drug discovery, antibiotics, and the treatment of a variety of diseases. This compound has a relatively simple synthesis method, but also has limitations in terms of solubility in aqueous solutions. Future research on this compound could lead to the development of new drugs and materials with unique properties.
Synthesemethoden
1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid can be synthesized through a multistep process starting from proline. The first step involves the protection of the amine group on proline with a protecting group such as Boc or Fmoc. The next step involves the introduction of the chlorophenyl group through a reaction with 4-chlorophenol. The resulting intermediate is then reacted with acetic anhydride to form the acetyl group. Finally, the protecting group is removed to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid has been studied for its potential use in a variety of scientific research areas. One of the most promising applications of this compound is in the field of drug discovery. This compound has been shown to have potential as a lead compound for the development of new drugs targeting a variety of diseases including cancer, diabetes, and Alzheimer's disease. This compound has also been studied for its potential use in the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-14(13(18)19)7-2-8-16(14)12(17)9-20-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVWWVPPWDUEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)
![N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578717.png)
![N-(1,1-dioxothiolan-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578718.png)
![N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578723.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid](/img/structure/B7578731.png)
![2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid](/img/structure/B7578737.png)



![3-[Methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]propanoic acid](/img/structure/B7578759.png)
![N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B7578765.png)

![2-[4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)piperidin-1-yl]acetamide](/img/structure/B7578769.png)
![1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578779.png)